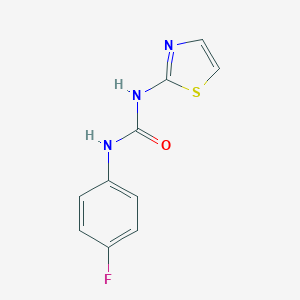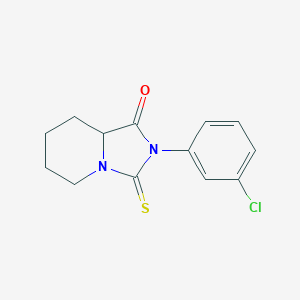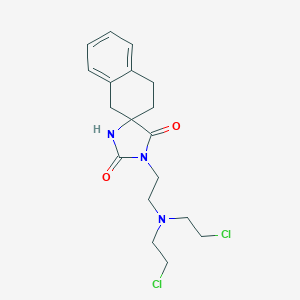
beta-Tethymustine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Tethymustine is a synthetic compound that belongs to the family of nitrogen mustards, which are known for their potent cytotoxicity against cancer cells. The chemical structure of beta-Tethymustine comprises a nitrogen mustard group attached to a thiazolidine ring and a tertiary butyl group. This unique structure confers beta-Tethymustine with excellent antitumor activity and low toxicity, making it a promising candidate for cancer chemotherapy.
Mecanismo De Acción
The mechanism of action of beta-Tethymustine involves the formation of DNA adducts, which interfere with DNA replication and transcription, leading to cell death. Beta-Tethymustine preferentially targets rapidly dividing cells, such as cancer cells, by inducing DNA damage and apoptosis. The unique chemical structure of beta-Tethymustine allows it to selectively target cancer cells while sparing normal cells, minimizing toxicity.
Efectos Bioquímicos Y Fisiológicos
Beta-Tethymustine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for tumor growth and metastasis. Beta-Tethymustine has also been reported to modulate the expression of various genes involved in cancer progression, including p53, Bcl-2, and VEGF. These effects suggest that beta-Tethymustine has multiple targets and mechanisms of action, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beta-Tethymustine has several advantages for lab experiments. It is easy to synthesize and purify, and it has low toxicity, making it safe for handling. Beta-Tethymustine also has excellent activity against a wide range of cancer cell lines, making it a versatile tool for in vitro studies. However, beta-Tethymustine has some limitations, including its instability in aqueous solutions, which can limit its use in vivo. Beta-Tethymustine also requires further optimization to improve its pharmacokinetic properties and efficacy in vivo.
Direcciones Futuras
Several future directions for beta-Tethymustine research can be explored. One direction is to optimize the synthesis method to improve the yield and purity of beta-Tethymustine. Another direction is to investigate the pharmacokinetics and pharmacodynamics of beta-Tethymustine in vivo to determine its efficacy and toxicity. Combination therapy with other anticancer agents could also be explored to enhance the activity of beta-Tethymustine. Finally, clinical trials could be conducted to evaluate the safety and efficacy of beta-Tethymustine in cancer patients.
Conclusion
Beta-Tethymustine is a promising anticancer agent with potent cytotoxicity against a wide range of cancer cell lines. Its unique chemical structure confers excellent antitumor activity and low toxicity, making it a promising candidate for cancer chemotherapy. The synthesis method of beta-Tethymustine is relatively simple, and it has been extensively studied for its anticancer activity in various preclinical models. Future research directions for beta-Tethymustine include optimizing the synthesis method, investigating its pharmacokinetics and pharmacodynamics in vivo, exploring combination therapy, and conducting clinical trials.
Métodos De Síntesis
Beta-Tethymustine can be synthesized by the reaction of thiazolidine-2-thione with N,N-di-tert-butyl-2-chloroethylamine hydrochloride in the presence of a base such as sodium hydride. The reaction yields beta-Tethymustine as a yellow oil, which can be purified by column chromatography. The synthesis of beta-Tethymustine is relatively simple and can be scaled up for industrial production.
Aplicaciones Científicas De Investigación
Beta-Tethymustine has been extensively studied for its anticancer activity in various preclinical models. It has shown potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer. Beta-Tethymustine has also demonstrated efficacy in animal models of cancer, including xenograft and orthotopic models. These studies have provided strong evidence for the potential of beta-Tethymustine as a novel anticancer agent.
Propiedades
Número CAS |
198416-57-8 |
|---|---|
Nombre del producto |
beta-Tethymustine |
Fórmula molecular |
C18H23Cl2N3O2 |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
3'-[2-[bis(2-chloroethyl)amino]ethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C18H23Cl2N3O2/c19-7-9-22(10-8-20)11-12-23-16(24)18(21-17(23)25)6-5-14-3-1-2-4-15(14)13-18/h1-4H,5-13H2,(H,21,25) |
Clave InChI |
MHDZBEQXOYCBJS-UHFFFAOYSA-N |
SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
SMILES canónico |
C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
Sinónimos |
1-(2-(bis(2-chloroethyl)amino)ethyl)spiro(imidazolidine-4,2(1H)3',4'-dihydronaphthalene)-2,5-dione beta-tethymustine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




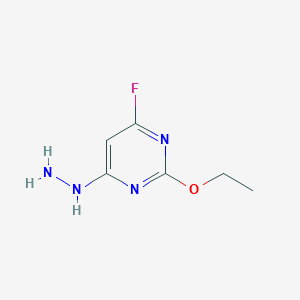

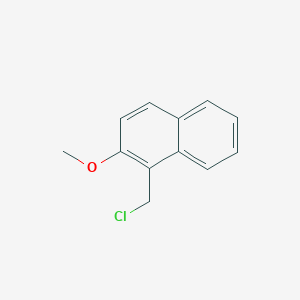

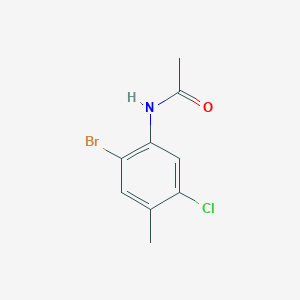
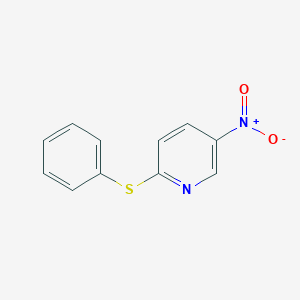
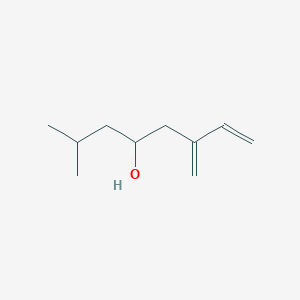
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)
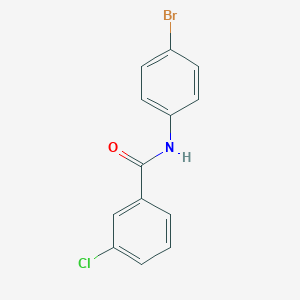
![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)

